Zafirlukast impurity H-d11

LC-MS/MS Isotope Dilution Impurity Profiling

Zafirlukast Impurity H-d11 (C₃₀H₂₆D₁₁N₃O₄, MW 514.7 g/mol) is the stable isotope-labeled analogue of Zafirlukast Impurity H, a known process-related impurity of the leukotriene receptor antagonist Zafirlukast. The compound is synthesized by incorporating eleven deuterium (²H) atoms into the cyclopentyl (3-(4-(cyclohexylcarbamoyl)-2-methoxybenzyl)-1-methyl-1H-indol-5-yl)carbamate scaffold, a modification that creates a +11.07 Da mass shift relative to the unlabeled impurity (C₃₀H₃₇N₃O₄, MW 503.63 g/mol).

Molecular Formula C30H37N3O4
Molecular Weight 514.7 g/mol
Cat. No. B12418869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZafirlukast impurity H-d11
Molecular FormulaC30H37N3O4
Molecular Weight514.7 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C1C=CC(=C2)NC(=O)OC3CCCC3)CC4=C(C=C(C=C4)C(=O)NC5CCCCC5)OC
InChIInChI=1S/C30H37N3O4/c1-33-19-22(26-18-24(14-15-27(26)33)32-30(35)37-25-10-6-7-11-25)16-20-12-13-21(17-28(20)36-2)29(34)31-23-8-4-3-5-9-23/h12-15,17-19,23,25H,3-11,16H2,1-2H3,(H,31,34)(H,32,35)/i3D2,4D2,5D2,8D2,9D2,23D
InChIKeyHOBXEFRNROTLJR-COQAUCAJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zafirlukast Impurity H-d11: Core Identity and Role as a Deuterated Pharmaceutical Reference Standard


Zafirlukast Impurity H-d11 (C₃₀H₂₆D₁₁N₃O₄, MW 514.7 g/mol) is the stable isotope-labeled analogue of Zafirlukast Impurity H, a known process-related impurity of the leukotriene receptor antagonist Zafirlukast [1]. The compound is synthesized by incorporating eleven deuterium (²H) atoms into the cyclopentyl (3-(4-(cyclohexylcarbamoyl)-2-methoxybenzyl)-1-methyl-1H-indol-5-yl)carbamate scaffold, a modification that creates a +11.07 Da mass shift relative to the unlabeled impurity (C₃₀H₃₇N₃O₄, MW 503.63 g/mol) . This isotopic labeling is the foundational property that qualifies it as a critical internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, rather than as a simple impurity marker.

Why Non-Deuterated or Structural Analog Internal Standards Cannot Replace Zafirlukast Impurity H-d11 in Method Development


Generic substitution with the non-deuterated Impurity H, or a structural analog internal standard, fails because they cannot meet the core analytical requirement for isotope dilution mass spectrometry: co-elution with identical ionization efficiency and recovery. The primary purpose of procuring Zafirlukast Impurity H-d11 is its function as a stable isotope-labeled internal standard (SIL-IS), which is the gold standard for correcting matrix effects, extraction losses, and instrument drift in LC-MS/MS assays [1]. Critically, the use of a non-deuterated structural analog in place of a SIL-IS has been shown to introduce significant quantitative bias. In a systematic comparison, a deuterated IS generated a -38.4% bias in urinary metabolite results compared to a ¹³C-IS, underscoring that even isotopic standards are not immune to matrix-induced discrepancies [2]. Selecting a non-identical analog only compounds these errors, failing to provide the reliable compensation needed for validated impurity quantification.

Quantitative Differentiation Guide for Zafirlukast Impurity H-d11 Against Its Closest Analogs


Mass Spectrometric Selectivity: An Unequivocal +11.07 Da Shift Versus Unlabeled Impurity H

The incorporation of 11 deuterium atoms creates a definitive mass-to-charge (m/z) offset that is unavailable with the unlabeled analog. This allows the mass spectrometer to electronically distinguish the internal standard from the endogenous analyte, eliminating signal interference at the precursor ion level . This is a direct and quantifiable spectral differentiator that non-deuterated Impurity H simply does not possess.

LC-MS/MS Isotope Dilution Impurity Profiling

Isotopic Purity: Guaranteed Minimum 98% Enrichment for Reliable Quantification

The analytical utility of a SIL-IS is directly tied to its isotopic purity. An inadequately enriched standard contains a significant fraction of unlabeled molecules, which creates a variable background signal and degrades the lower limit of quantification (LLOQ). For Zafirlukast Impurity H-d11, the manufacturer specifies a minimum isotopic enrichment of 98%, confirmed by ¹H-NMR and mass spectrometry [1]. A non-deuterated standard has no such specification, rendering it useless as an IS.

Isotopic Enrichment Quality Control NMR Spectroscopy

Overcoming the Deuterium Isotope Effect: A Measured Retention Time Shift of Approximately 0.04 Minutes for Zafirlukast Impurity H-d11

A known liability of deuterated SIL-IS is the 'deuterium isotope effect,' where the labeled compound elutes slightly earlier than its non-deuterated counterpart. While a shift of around 0.04 minutes has been reported for similar deuterated analytes, this can lead to differential ion suppression and affect accuracy [1]. For Zafirlukast Impurity H-d11, this minor shift must be accepted and mitigated during method development. However, this shift is significantly smaller and more predictable than the complete loss of co-elution that would occur with a generic structural analog IS.

Chromatographic Resolution Deuterium Isotope Effect Method Validation

Method Validation Compliance: Aligning with FDA and EMA Bioanalytical Guidelines

Regulatory guidances from the FDA and EMA for bioanalytical method validation explicitly recommend the use of a stable isotope-labeled internal standard whenever it is available, as it is best suited to correct for variability in sample extraction, liquid chromatography, and mass spectrometric analysis [1]. The use of Zafirlukast Impurity H-d11 is thus not merely a technical preference but a strategic choice to de-risk regulatory review for Abbreviated New Drug Applications (ANDAs) and New Drug Applications (NDAs).

Regulatory Compliance Bioanalytical Method Validation ANDAs

Procurement-Driven Application Scenarios for Zafirlukast Impurity H-d11


Validating an LC-MS/MS Method for Quantifying Zafirlukast Impurity H in Drug Substance Below 0.15% Thresholds

The core application is as the SIL-IS in a reverse-phase LC-MS/MS method to quantify Zafirlukast Impurity H. The validated method must be capable of detecting this impurity at levels as low as 0.05% in the drug substance, as identified in process development studies [1]. The +11.07 Da mass shift of the Impurity H-d11 internal standard provides a completely distinct MS channel, allowing it to be spiked into the sample at a known concentration to create a calibration curve that corrects for any signal drift or matrix-induced ion suppression during the run.

Stability-Indicating Assay for Forced Degradation Studies of Zafirlukast

Forced degradation studies expose the drug substance to heat, light, acid, base, and oxidizers to generate and characterize degradation products. Impurity H-d11 is critical here because these stressed samples create highly complex matrices. Using this compound as an internal standard ensures that the quantification of the target Impurity H is not compromised by the myriad of new, co-eluting degradation products, per established stability-indicating RP-LC methods [2]. This allows for the unambiguous assessment of whether Impurity H is a process or degradation product.

Preparation of Working Reference Standards for Routine Quality Control Batches

In a QC laboratory performing batch release testing, a well-characterized working standard is required for daily system suitability checks. A vial of Zafirlukast Impurity H-d11 can be quantitatively diluted to create a system suitability solution. The isotopic purity specification of ≥98% guarantees a consistent MS response factor over hundreds of injections, directly attributed to the supplier's QC process (HPLC and NMR) [3]. This ensures batch-to-batch consistency in QC operations, a level of reproducibility that a non-deuterated standard's lot-to-lot variability cannot reliably provide.

ANDAs and DMF Filings: Providing a Regulatorily-Aligned Critical Reagent

When filing an ANDA or Drug Master File (DMF) for a generic Zafirlukast product, the analytical methods section must detail procedures for impurity quantification. Including Zafirlukast Impurity H-d11 as the internal standard is a decisive strategic advantage [4]. It preemptively addresses FDA concerns regarding method accuracy, demonstrating that the analytical method uses best practices to mitigate matrix effects, thereby streamlining the review process and reducing the risk of a Refuse to Receive (RTR) decision based on inadequate method validation.

Quote Request

Request a Quote for Zafirlukast impurity H-d11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.